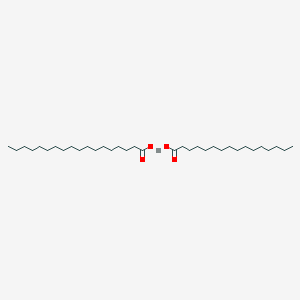

Calcium palmitostearate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Calcium palmitostearate is a calcium salt of palmitic and stearic acids, which are long-chain fatty acids. It is commonly used as a lubricant, stabilizer, and release agent in various industrial applications, including pharmaceuticals, cosmetics, and food products. This compound is known for its excellent lubricating properties and its ability to improve the texture and stability of products.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Calcium palmitostearate can be synthesized through the reaction of calcium hydroxide with a mixture of palmitic and stearic acids. The reaction typically occurs in an organic solvent such as ethanol or isopropanol, under controlled temperature and pH conditions. The general reaction is as follows:

Ca(OH)2+C16H32O2+C18H36O2→Ca(C16H31O2)(C18H35O2)+2H2O

Industrial Production Methods: In industrial settings, this compound is produced by heating a mixture of palmitic and stearic acids with calcium hydroxide. The mixture is stirred continuously to ensure complete reaction and uniformity. The product is then filtered, washed, and dried to obtain the final compound in a pure form.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly when exposed to air and light. This can lead to the formation of peroxides and other oxidative degradation products.

Reduction: Reduction reactions are less common for this compound due to its stable fatty acid structure.

Substitution: this compound can participate in substitution reactions, where the calcium ion can be replaced by other metal ions under specific conditions.

Common Reagents and Conditions:

Oxidation: Oxygen, light, and heat are common factors that can induce oxidation.

Substitution: Metal salts such as sodium chloride or potassium chloride can be used to facilitate substitution reactions.

Major Products Formed:

Oxidation: Peroxides and other oxidative degradation products.

Substitution: New metal salts of palmitic and stearic acids.

Applications De Recherche Scientifique

Calcium palmitostearate has a wide range of applications in scientific research:

Chemistry: It is used as a lubricant and stabilizer in the synthesis of various chemical compounds.

Biology: It is employed in the formulation of biological assays and as a component in cell culture media.

Medicine: this compound is used in the production of pharmaceutical tablets and capsules as a lubricant and release agent.

Industry: It is widely used in the cosmetics industry as an emulsifier and stabilizer, and in the food industry as an anti-caking agent and emulsifier.

Mécanisme D'action

Calcium palmitostearate exerts its effects primarily through its lubricating and stabilizing properties. The calcium ion interacts with the fatty acid chains, creating a stable matrix that enhances the texture and stability of products. In biological systems, it can interact with cell membranes and proteins, influencing their structure and function.

Comparaison Avec Des Composés Similaires

Calcium Stearate: Similar in structure but contains only stearic acid.

Calcium Palmitate: Contains only palmitic acid.

Magnesium Stearate: Similar in function but contains magnesium instead of calcium.

Comparison:

Calcium Stearate vs. Calcium Palmitostearate: Calcium stearate is used similarly as a lubricant and stabilizer but may have different melting points and solubility properties.

Calcium Palmitate vs. This compound: Calcium palmitate is less commonly used and may have different physical properties.

Magnesium Stearate vs. This compound: Magnesium stearate is often preferred in pharmaceutical applications due to its better solubility and lower toxicity.

This compound stands out due to its unique combination of palmitic and stearic acids, providing a balance of properties that make it versatile for various applications.

Propriétés

Numéro CAS |

85251-71-4 |

|---|---|

Formule moléculaire |

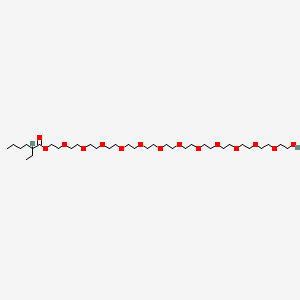

C34H66CaO4 |

Poids moléculaire |

579.0 g/mol |

Nom IUPAC |

calcium;hexadecanoate;octadecanoate |

InChI |

InChI=1S/C18H36O2.C16H32O2.Ca/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18;/h2-17H2,1H3,(H,19,20);2-15H2,1H3,(H,17,18);/q;;+2/p-2 |

Clé InChI |

LYRUDHAIFVJRAP-UHFFFAOYSA-L |

SMILES canonique |

CCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCC(=O)[O-].[Ca+2] |

Description physique |

Dry Powder |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.